molecular formula C18H25N3O4S B2696478 4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide CAS No. 898656-88-7

4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide

Cat. No. B2696478
CAS RN: 898656-88-7
M. Wt: 379.48
InChI Key: PZIPLSSAGABBQE-UHFFFAOYSA-N
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Description

The compound “2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide” has been designed, synthesized, and characterized as a novel and effective poly ADP-ribose polymerases (PARP)-1 inhibitor . The chemical formula of a similar compound “4-(4-acetylpiperazine-1-carbonyl)benzoic Acid” is C14H16N2O4 .


Molecular Structure Analysis

The structure-activity relationship of the substituents in the hydrophobic pocket (AD binding sites) of the compound has been studied . The introduction of strong electronegative groups or halogen atoms in the side chain of benzimidazole might improve its inhibitory activity .


Chemical Reactions Analysis

The compound has been evaluated for its PARP-1 inhibitory activity and cellular inhibitory against BRCA-1 deficient cells (MDA-MB-436) and wild cells (MCF-7) using PARP kit assay and MTT method .

Mechanism of Action

The molecular docking method was used to explore the binding mode of the compound and PARP-1, and it was found that the formation of a hydrogen bond was essential for PARP-1 inhibition activities .

properties

IUPAC Name

4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-14(22)20-10-12-21(13-11-20)18(23)15-6-8-17(9-7-15)26(24,25)19-16-4-2-3-5-16/h6-9,16,19H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIPLSSAGABBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide

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